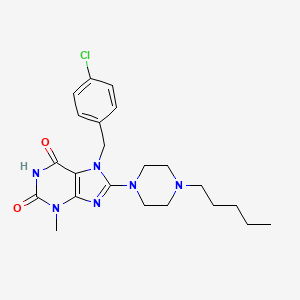![molecular formula C20H14F3N5O2 B2655822 3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-22-7](/img/structure/B2655822.png)
3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a phenyl group (a six-membered carbon ring), a benzyl group (a phenyl group attached to a CH2 group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, phenyl group, benzyl group, and trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyrimidine ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Synthesis and Characterization
Pyrimido[4,5-d]pyrimidine derivatives have been synthesized through various methodologies, demonstrating the chemical versatility and interest in these compounds. For example, a three-component, one-pot synthesis approach has been developed to create new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, indicating efficient processes for generating these molecules with potential for further functionalization (Bazgir et al., 2008). Similarly, microwave-assisted synthesis techniques have been employed to produce fused heterocycles incorporating the trifluoromethyl moiety, a group present in the compound of interest, showcasing advanced methods for constructing complex structures efficiently (Shaaban, 2008).
Applications in Supramolecular Chemistry
The pyrimido[4,5-d]pyrimidine scaffold is utilized in designing compounds for supramolecular chemistry applications, such as the creation of hydrogen-bonded supramolecular assemblies. These structures exploit the pyrimidine functionalities for establishing extensive hydrogen-bonding interactions, indicative of potential uses in materials science and nanotechnology (Fonari et al., 2004).
Potential Pharmacological Activities
Although the specific biological activities of "3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" are not detailed in the provided research, related compounds have been explored for various pharmacological properties. The structural motif of pyrimido[4,5-d]pyrimidine is present in molecules investigated for antimicrobial, antifungal, and antitumor activities, suggesting a broad interest in this core structure for drug discovery and development efforts. For instance, compounds with bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones have been evaluated for their antibacterial and antifungal activities, highlighting the potential of this scaffold in contributing to new therapeutic agents (Aksinenko et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)13-6-4-5-12(9-13)10-24-18-25-11-15-16(26-18)27-19(30)28(17(15)29)14-7-2-1-3-8-14/h1-9,11H,10H2,(H2,24,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYFZANNNNKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B2655741.png)
![N-(4-methoxybenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2655742.png)
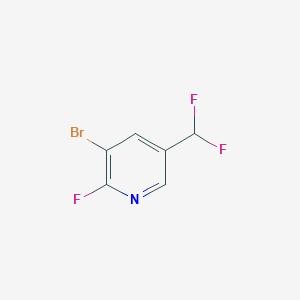
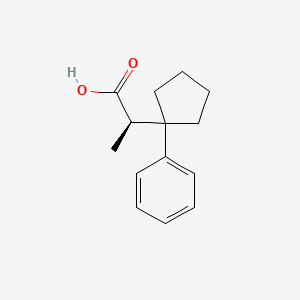
![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B2655749.png)
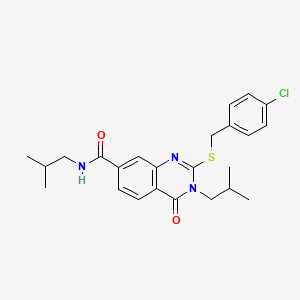
![2-(4-ethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2655753.png)
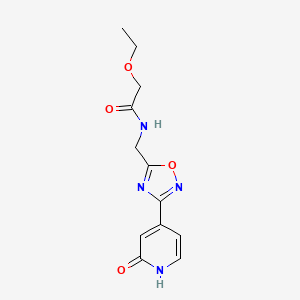
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate](/img/structure/B2655756.png)
